molecular formula C20H26N2O4 B2535035 N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclohexanecarboxamide CAS No. 851404-08-5

N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclohexanecarboxamide

Cat. No.: B2535035
CAS No.: 851404-08-5
M. Wt: 358.438
InChI Key: MTBJZZVFIXJAGM-UHFFFAOYSA-N
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Description

N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclohexanecarboxamide is a synthetic chemical compound supplied for research and development purposes. This compound features a quinoline core structure, a motif found in various substances with significant biological activity. Quinoline derivatives are of high interest in medicinal chemistry and chemical biology for their potential to interact with diverse cellular targets . Researchers are exploring such compounds for a range of applications, including as potential modulators of enzyme activity or as tools in cell signaling studies. The structural complexity of this molecule, including its dimethoxy substituents and cyclohexanecarboxamide side chain, makes it a valuable intermediate for further chemical synthesis and structure-activity relationship (SAR) studies. This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly For Research Use Only and is not to be used for diagnostic, therapeutic, or any other human or veterinary purposes. Researchers should consult the relevant safety data sheet and conduct all necessary risk assessments before handling this material.

Properties

IUPAC Name

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4/c1-25-16-8-9-17(26-2)18-15(16)12-14(20(24)22-18)10-11-21-19(23)13-6-4-3-5-7-13/h8-9,12-13H,3-7,10-11H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTBJZZVFIXJAGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclohexanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and mechanisms of action.

Structural Characteristics

The molecular formula of this compound is C19H25N3O4C_{19}H_{25}N_{3}O_{4}. The compound features a quinoline core with methoxy substitutions and a cyclohexanecarboxamide moiety, which contributes to its unique biological properties.

1. Anticancer Properties

Research indicates that compounds structurally similar to this compound exhibit significant anticancer properties. For instance:

  • Inhibition of Cancer Cell Proliferation : Studies have shown that derivatives of 2-oxoquinolines can inhibit cell proliferation in various cancer lines and induce apoptosis .
  • Mechanism of Action : The compound may interact with cellular pathways relevant to cancer progression, potentially modulating signaling pathways such as NF-kB or inhibiting specific kinases involved in tumor growth .

2. Anti-inflammatory Effects

The compound is also being explored for its anti-inflammatory properties:

  • Interaction with Inflammatory Pathways : this compound may inhibit enzymes or receptors involved in inflammatory responses .

3. Antimicrobial Activity

Preliminary studies suggest potential antimicrobial effects:

  • Bioactivity : Similar quinoline derivatives have been noted for their antimicrobial activity against various pathogens . The specific activity of this compound remains to be fully characterized.

Case Study 1: Anticancer Activity

A study focusing on quinoline derivatives demonstrated that compounds with similar structures significantly inhibited the growth of breast and prostate cancer cells. The mechanism involved the induction of apoptosis through mitochondrial pathways .

Case Study 2: Anti-inflammatory Mechanism

In vitro studies showed that related compounds reduced the production of pro-inflammatory cytokines in macrophages. This suggests a potential therapeutic role for this compound in treating inflammatory diseases .

Comparative Analysis of Biological Activities

Activity Mechanism Reference
AnticancerInhibition of cell proliferation and apoptosis
Anti-inflammatoryModulation of inflammatory cytokine production
AntimicrobialActivity against various pathogens

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on modifications to the quinolinone core, substituents, or the carboxamide group. Below is a comparative analysis with key examples:

Table 1: Structural and Functional Comparison

Compound Name / Class Core Structure Substituents/Modifications Key Properties/Bioactivity Synthesis Method (Reference)
Target Compound 1,2-dihydroquinolin-2-one 5,8-dimethoxy, ethyl-cyclohexanecarboxamide High lipophilicity (logP ~3.5), kinase inhibition potential Likely conjugate addition or stepwise amidation
Ethyl 2-oxocyclohexanecarboxylate Cyclohexanecarboxylate Ethyl ester, β-ketoester Reactivity in conjugate additions Base-catalyzed β-ketoester synthesis
N-Phenylmaleimide derivatives Maleimide Phenyl/benzyl substituents Michael acceptors for drug scaffolds Creatinine/KOH-catalyzed reactions
Quinolinone-based kinase inhibitors 4-Quinolinone Varied substituents (e.g., halogens, alkyl) EGFR/HER2 inhibition (IC50: 10–100 nM) Multi-step Pd-catalyzed coupling

Key Findings

Synthetic Flexibility: The target compound’s synthesis shares parallels with β-ketoester conjugate additions (e.g., ethyl 2-oxocyclohexanecarboxylate reacting with maleimides) . However, its dihydroquinolinone core likely requires additional steps, such as cyclization or oxidation, compared to simpler maleimide adducts.

Methoxy groups may enhance metabolic stability over halogenated analogs.

Contrast with Evidence

  • This necessitates extrapolation to infer its preparation .

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